molecular formula C18H13Cl2NO3 B2673158 N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919856-85-2

N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2673158
CAS No.: 919856-85-2
M. Wt: 362.21
InChI Key: BKRITSHZXWEELA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. It incorporates a 4-methylcoumarin scaffold, a structure renowned for its diverse biological activities. Scientific literature indicates that coumarin derivatives exhibit a wide range of pharmacological properties, including significant anti-inflammatory activity, as demonstrated by related compounds which have been shown to inhibit albumin denaturation more effectively than standard anti-inflammatory agents like ibuprofen . Furthermore, coumarin hybrids are investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurodegenerative disorder research . The 2,4-dichlorophenylacetamide moiety in its structure is a feature found in compounds with known fungistatic activity, suggesting potential applications in antimicrobial research . The strategic combination of these two pharmacophores in a single molecule makes it a compelling candidate for probing structure-activity relationships, investigating multi-target therapies, and exploring new mechanisms of action in vitro. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c1-10-2-4-13-11(8-18(23)24-16(13)6-10)7-17(22)21-15-5-3-12(19)9-14(15)20/h2-6,8-9H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRITSHZXWEELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and 7-methyl-4-chloro-2H-chromen-2-one.

    Formation of Intermediate: The 2,4-dichloroaniline is reacted with an acylating agent, such as acetyl chloride, to form an intermediate acetamide derivative.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 7-methyl-4-chloro-2H-chromen-2-one under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological profile or synthesizing intermediates.

Conditions Products Yield Reference
6M HCl, reflux (4–6 h)2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid + 2,4-dichloroaniline85–90%
10% NaOH, 80°C (2 h)Sodium salt of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetate + 2,4-dichloroaniline78%

Key findings :

  • Acidic hydrolysis proceeds faster but requires careful temperature control to avoid decomposition of the chromenone ring.

  • Basic hydrolysis generates stable carboxylate intermediates, useful for further derivatization .

Nucleophilic Substitution

The dichlorophenyl group participates in aromatic nucleophilic substitution (SNAr) under specific conditions, leveraging electron-withdrawing chlorine atoms to activate the ring.

Reagents Position Products Conditions Reference
NH₃ (excess), Cu catalystPara to ClN-(2,4-dichlorophenyl)-amide with NH₂ substituent120°C, 8 h
KOtBu, DMSO, aryl boronic acidOrtho to ClBiaryl derivatives via Suzuki couplingPd(PPh₃)₄, 80°C, 12 h

Key findings :

  • Substitution at the para-position is favored due to steric and electronic effects .

  • Suzuki coupling enables the introduction of diverse aryl groups for structure-activity studies .

Oxidation and Reduction

The chromenone’s carbonyl and methyl groups are susceptible to redox reactions, altering the compound’s electronic properties.

Oxidation:

Reagent Target Group Product Conditions
KMnO₄, H₂SO₄Methyl (C7)7-carboxy-2-oxo-2H-chromen-4-yl derivative60°C, 3 h
mCPBAChromenone ringEpoxidation at α,β-unsaturated ketoneRT, 6 h

Reduction:

Reagent Target Group Product Conditions
NaBH₄, MeOHKetone (C2)2-hydroxy-2H-chromen-4-yl derivative0°C, 1 h
H₂, Pd/CAmideN-(2,4-dichlorophenyl)ethylamine + chromenone50 psi, 8 h

Key findings :

  • Oxidation of the methyl group enhances water solubility but reduces membrane permeability.

  • Ketone reduction generates chiral centers, necessitating enantioselective methods for pharmacological applications .

Condensation and Cyclization

The acetamide moiety participates in condensation reactions to form heterocycles, expanding structural diversity.

Reagent Product Application Reference
POCl₃, DMFThiazole-fused chromenone analogsEnhanced α-glucosidase inhibition
NH₂OH·HCl, EtOHOxazolidinone derivativesAnti-inflammatory agents

Key findings :

  • Thiazole hybrids exhibit improved enzymatic inhibitory activity (IC₅₀ = 37.1 µM for α-glucosidase) .

  • Oxazolidinone derivatives show superior anti-inflammatory activity compared to parent compounds .

Photochemical Reactions

The chromenone core undergoes [2+2] photocycloaddition under UV light, forming dimeric structures.

Conditions Product Quantum Yield
UV-A (365 nm), benzeneHead-to-tail cyclobutane dimer0.45

Mechanistic insight :

  • Reaction proceeds via triplet excited state, confirmed by quenching studies.

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong oxidative or photolytic environments:

Condition Degradation Pathway Half-Life
40°C, 75% RHHydrolysis of amide bond180 days
UV light (300–400 nm)Chromenone ring cleavage48 h

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of the coumarin structure, including N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, exhibit promising anticancer properties. A study demonstrated that coumarin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific mechanism involves the inhibition of cell proliferation and promotion of programmed cell death in various cancer cell lines .

1.2 Antimicrobial Properties
The compound has shown efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have highlighted its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This property is particularly beneficial in combating antibiotic-resistant strains .

Biochemical Applications

2.1 Interaction with Serum Proteins
Studies have explored the interaction between this compound and human serum albumin (HSA). Using fluorescence spectroscopy and molecular docking techniques, researchers found that the compound binds to HSA with a significant binding constant, indicating its potential for drug delivery systems. The thermodynamic parameters calculated during these studies suggest favorable interactions without causing cytotoxicity to human cells .

2.2 Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the coumarin moiety can enhance inhibitory potency .

Agricultural Applications

3.1 Pesticidal Activity
Recent research indicates that this compound possesses insecticidal properties against agricultural pests. Field trials have demonstrated its effectiveness in controlling pest populations while minimizing harm to beneficial insects. Its mode of action involves disrupting the nervous system of target pests, leading to paralysis and death .

Case Studies

Study Application Findings
AnticancerInduces apoptosis in cancer cells through caspase activation
BiochemicalSignificant binding to human serum albumin with no cytotoxicity
AgriculturalEffective against agricultural pests with minimal impact on non-target species

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Coumarin-Acetamide Derivatives with Varied Aryl Substituents

Key Compounds :

  • N-(4-sulfamoylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide analogs (e.g., compounds 12 , 13a–e in ):
    • Structural Features : Replace the 2,4-dichlorophenyl group with sulfamoylphenyl or substituted arylhydrazine moieties.
    • Synthesis : Prepared via diazonium salt coupling or condensation with salicylaldehyde .
    • Properties : High yields (94–95%), IR bands at 1664–1662 cm⁻¹ (C=O), and NMR-confirmed hydrazone linkages .
  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (): Structural Features: Chlorophenyl and methylcoumarin groups. Bioactivity: Demonstrated superior in vitro anti-inflammatory activity (IC₅₀ < ibuprofen) . Synthesis: Reaction of 7-amino-4-methylcoumarin with (±)-2-chloro-2-phenylacetyl chloride .
  • 2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide ():

    • Structural Features : Flurbiprofen-derived biphenyl group linked to coumarin.
    • Synthesis : Schotten-Baumann reaction using racemic flurbiprofen chloride .

Comparison Table :

Compound Substituent on Acetamide Coumarin Substituent Key Properties/Activities Reference ID
Target Compound 2,4-Dichlorophenyl 7-Methyl N/A (structural inference) -
(±)-2-Chloro-N-(4-methylcoumarin) 2-Chloro-2-phenyl 4-Methyl Anti-inflammatory (↑ vs. ibuprofen)
N-(4-Sulfamoylphenyl)-coumarin analogs 4-Sulfamoylphenyl/hydrazine 7-Methyl High yields (94–95%)
2-(2-Fluoro-biphenyl)propanamide 2-Fluoro-biphenyl 4-Methyl Racemic mixture, amide linkage

Thiazole- and Quinazolinone-Linked Analogs

Key Compounds :

  • 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) (): Structural Features: Thiazole ring bridges coumarin and dichlorophenylamino groups.
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Structural Features: Quinazolinone core with dichlorophenylmethyl group. Bioactivity: Promising anticonvulsant activity due to cyclic amide pharmacophore .

Comparison Table :

Compound Core Structure Key Functional Groups Bioactivity Reference ID
Target Compound Coumarin-acetamide 2,4-Dichlorophenyl, 7-methyl N/A -
Thiazole-linked acetamide (13) Coumarin-thiazole Dichlorophenylamino, thiazole α-Glucosidase inhibition
Quinazolinone derivative Quinazolinone Dichlorophenylmethyl, dioxo Anticonvulsant

Dichlorophenyl-Substituted Acetamides in Other Scaffolds

Key Compounds :

  • 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide (): Structural Features: Polychlorinated phenyl and hydrazone groups. Synthesis: Diazonium salt coupling, with safety data per UN GHS guidelines .
  • 2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide ():
    • Structural Features : Sulfonyl and dichlorophenyl groups.
    • Properties : Molecular weight 378.66 g/mol, CAS 339107-72-1 .

Comparison Table :

Compound Core Structure Key Functional Groups Application/Properties Reference ID
Target Compound Coumarin-acetamide 2,4-Dichlorophenyl, 7-methyl Structural inference -
Polychlorinated hydrazone acetamide Acetamide-hydrazone Multiple Cl substituents Safety data available
Sulfonyl-linked acetamide Acetamide-sulfonyl Dichlorophenyl, sulfonyl Chemical intermediate

Biological Activity

N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

Synthesis

The compound can be synthesized through a reaction involving 7-amino-4-methyl-2H-chromen-2-one and 2,4-dichlorophenylacetyl chloride. The synthesis process typically involves the use of dichloromethane as a solvent and triethylamine as a base, leading to the formation of the desired amide product through acylation reactions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antioxidant Activity

A study evaluated the antioxidant potential of this compound by measuring its ability to inhibit albumin denaturation induced by heat. The results indicated a significant percentage inhibition, suggesting that this compound possesses notable antioxidant properties.

CompoundPercentage Inhibition (%)
This compound75%
Ibuprofen (control)80%

This data shows that the compound's effectiveness is comparable to that of ibuprofen, a well-known anti-inflammatory agent .

Anti-inflammatory Activity

The anti-inflammatory effects were further assessed through in vitro assays. The compound demonstrated the ability to reduce pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent. The IC50 values for various inflammatory markers are summarized below:

Inflammatory MarkerIC50 (µM)
TNF-alpha10
IL-615
IL-1 beta12

These findings suggest that this compound may modulate inflammatory responses effectively .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes involved in the inflammatory pathway. It is hypothesized that the dichlorophenyl moiety enhances the binding affinity of the compound to target proteins involved in inflammation. Additionally, the chromenone structure contributes to its antioxidant properties by scavenging free radicals.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various models:

  • Model Organism Study : In a murine model of arthritis, administration of this compound resulted in reduced swelling and pain behavior compared to controls.
  • Cell Culture Studies : Human cell lines treated with varying concentrations exhibited dose-dependent reductions in inflammation markers.

Q & A

Basic: What synthetic routes are commonly employed for N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves coupling a substituted chromenone core with a dichlorophenyl acetamide moiety. For example, intermediates like 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid are prepared via oxidation of thiouracil derivatives using hydrogen peroxide, followed by activation with N,N′-carbonyldiimidazole (CDI) to facilitate amide bond formation with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide . Purification often employs recrystallization from dichloromethane or methanol, with column chromatography used for intermediates. Yield optimization requires controlled temperatures (70–80°C) and excess potassium carbonate to drive alkylation reactions .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups on chromenone at δ ~2.4 ppm, aromatic protons in dichlorophenyl at δ ~7.0–7.5 ppm) and confirms amide carbonyl signals (~168–170 ppm) .
  • IR Spectroscopy : Validates carbonyl stretches (1680–1720 cm⁻¹ for lactone and amide C=O) and NH stretches (~3300 cm⁻¹) .
  • TLC/HPLC : Monitors reaction progress using silica gel plates (e.g., Rf ~0.5 in ethyl acetate/hexane) and ensures purity (>95%) via reverse-phase HPLC .

Advanced: How do crystallographic studies resolve conformational ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX/ORTEP reveals key structural features:

  • Hydrogen bonding : N–H···O interactions form R₂²(10) dimer motifs, stabilizing the crystal lattice .
  • Dihedral angles : The dichlorophenyl and chromenone rings exhibit angles of 54–77°, influenced by steric repulsion between chlorine substituents and adjacent groups. Refinement with SHELXL97 constrains H-atoms in riding modes, ensuring accurate thermal parameter modeling .
  • Asymmetric units : Multi-molecule Z′ >1 (e.g., Z′=3) highlights polymorphism risks, necessitating temperature-controlled crystallization .

Advanced: How can computational docking explain discrepancies between in silico predictions and in vivo anticonvulsant activity?

Methodological Answer:

  • Docking studies (AutoDock/Vina) : Predict GABA receptor affinity by aligning the amide-lactone scaffold with benzodiazepine-binding pockets. However, poor in vivo efficacy (e.g., 17% mortality reduction in PTZ-induced seizures) may arise from:
    • Solubility limitations : LogP >3 reduces blood-brain barrier penetration .
    • Metabolic instability : Esterase-mediated hydrolysis of the lactone ring, unaccounted for in rigid docking .
    • Off-target effects : Use MD simulations (AMBER/CHARMM) to assess unintended interactions with ion channels .

Advanced: What strategies mitigate low yields in alkylation steps during synthesis?

Methodological Answer:

  • Solvent optimization : Replace DMF with DMA or DMSO to reduce side reactions .
  • Catalysis : Add KI (10 mol%) to enhance nucleophilicity in SN2 reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 20% .
  • Workup modifications : Quench reactions with ice-cold HCl to precipitate crude product, minimizing losses during extraction .

Advanced: How do substituent variations on the dichlorophenyl ring impact bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (Cl, NO₂) : Increase metabolic stability but reduce solubility. For example, 2,4-dichloro substitution enhances GABA receptor binding (ΔG = -9.2 kcal/mol) vs. 4-OMe derivatives (ΔG = -7.5 kcal/mol) .
  • Steric effects : Ortho-substituents (e.g., 2-CN) disrupt hydrogen bonding with Thr207 in GABA receptors, lowering potency .
  • SAR studies : Use QSAR models (e.g., CoMFA) to correlate Hammett σ values with EC50 in seizure models .

Advanced: What analytical challenges arise in characterizing polymorphic forms?

Methodological Answer:

  • PXRD vs. SC-XRD : PXRD identifies polymorphs via distinct 2θ peaks (e.g., 8.5° vs. 9.2°), while SC-XRD resolves hydrogen-bonding differences .
  • DSC/TGA : Differentiate forms by melting endotherms (e.g., Form I: 473 K, Form II: 465 K) and decomposition profiles .
  • Vibrational spectroscopy : IR/Raman detect conformational changes (e.g., shifts in amide I bands from 1680 to 1665 cm⁻¹) .

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